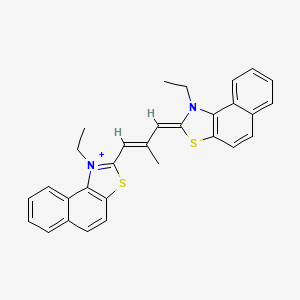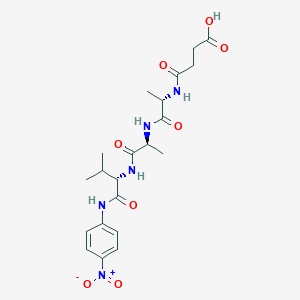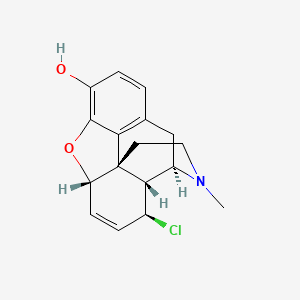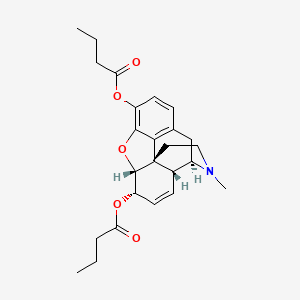
Mesobiliverdina IX
Descripción general
Descripción
Mesobiliverdin IX is a bile pigment derived from the degradation of heme, a component of hemoglobin It is structurally similar to biliverdin IX, with the primary difference being the substitution of ethyl groups for vinyl groups at specific positions on the tetrapyrrole ring
Aplicaciones Científicas De Investigación
Mesobiliverdin IX has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of Mesobiliverdin IX is human NADPH biliverdin reductase . This enzyme plays a crucial role in the heme degradation pathway, which is associated with erythrocyte and hemoglobin turnover .
Mode of Action
Mesobiliverdin IX acts as a substrate for human NADPH biliverdin reductase . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on various biological processes .
Biochemical Pathways
The interaction of Mesobiliverdin IX with its target enzyme is part of the heme degradation pathway . This pathway is responsible for the turnover of erythrocytes and hemoglobin . Mesobiliverdin IX’s action can influence multiple downstream pathways related to cell survival and stress responses .
Pharmacokinetics
It’s known that the compound can be synthesized from phycocyanobilin derived from cyanobacteria .
Result of Action
One of the most notable effects of Mesobiliverdin IX’s action is its ability to enhance rat pancreatic islet yield . When infused into excised Lewis rat pancreata, Mesobiliverdin IX led to an increase in islet equivalents, indicating a high degree of viability . Furthermore, when these islets were transplanted into livers of streptozotocin-induced diabetic rats, they were capable of lowering non-fasting blood glucose levels in a significant percentage of the recipients .
Action Environment
The action, efficacy, and stability of Mesobiliverdin IX can be influenced by various environmental factors. For instance, the compound’s production and function can be affected by the presence of other compounds, such as biliverdin IXα-HCl . .
Análisis Bioquímico
Biochemical Properties
Mesobiliverdin IX plays a crucial role in biochemical reactions, particularly in the heme degradation pathway. It is produced by the action of heme oxygenase on heme, resulting in the formation of biliverdin IX, which is subsequently reduced to mesobiliverdin IX by biliverdin reductase. This compound interacts with various enzymes and proteins, including biliverdin reductase and NADPH, facilitating the conversion of biliverdin to bilirubin. The interactions are primarily hydrophobic, allowing for efficient binding and catalysis .
Cellular Effects
Mesobiliverdin IX has significant effects on various cell types and cellular processes. It has been shown to enhance the yield and function of pancreatic islets in rats, indicating its potential in improving insulin function and reversing diabetes . Additionally, mesobiliverdin IX exhibits anti-inflammatory properties by suppressing cellular inflammatory responses in pancreatic tissues and Chinese Hamster Ovarian cells under oxidative stress . It influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytoprotective effects.
Molecular Mechanism
At the molecular level, mesobiliverdin IX exerts its effects through several mechanisms. It binds to biliverdin reductase, facilitating the reduction of biliverdin to bilirubin. This interaction involves hydrophobic binding sites and direct hydride transfer from NADPH . Mesobiliverdin IX also modulates gene expression and enzyme activity, contributing to its anti-inflammatory and cytoprotective properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesobiliverdin IX change over time. It is relatively stable under controlled conditions but can degrade under prolonged exposure to light and oxygen. Long-term studies have shown that mesobiliverdin IX maintains its cytoprotective effects in vitro and in vivo, with consistent anti-inflammatory and insulin-enhancing properties observed over several weeks .
Dosage Effects in Animal Models
The effects of mesobiliverdin IX vary with different dosages in animal models. At low to moderate doses, it enhances pancreatic islet yield and function without significant adverse effects . At high doses, mesobiliverdin IX can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Mesobiliverdin IX is involved in the heme degradation pathway, where it is produced from biliverdin by biliverdin reductase. It interacts with enzymes such as heme oxygenase and NADPH biliverdin reductase, playing a role in the conversion of heme to bilirubin . This pathway is crucial for the clearance of heme and the prevention of oxidative damage.
Transport and Distribution
Within cells and tissues, mesobiliverdin IX is transported and distributed through interactions with specific transporters and binding proteins. It is transported out of the fetal liver and into bile and the lumen of the fetal intestine, facilitating the clearance of potentially neurotoxic tetrapyrroles . Its localization and accumulation are influenced by its hydrophobic nature and binding affinity to transport proteins.
Subcellular Localization
Mesobiliverdin IX is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . This localization is essential for its role in heme degradation and cytoprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mesobiliverdin IX can be synthesized from phycocyanobilin, a pigment found in cyanobacteria. The synthesis involves reacting phycocyanobilin with an amphoteric compound in a solvent, followed by chromatographic and spectroscopic methods to confirm the identity and purity of the product .
Industrial Production Methods: The production of mesobiliverdin IX is scalable and uses cyanobacteria as a non-animal source feedstock. This method is advantageous due to the abundance and renewable nature of cyanobacteria .
Análisis De Reacciones Químicas
Types of Reactions: Mesobiliverdin IX undergoes various chemical reactions, including:
Reduction: It can be reduced by NADPH biliverdin reductase to form bilirubin IX.
Oxidation: It reacts with superoxide anions, leading to the formation of lactam NH deprotonated conjugated bases.
Common Reagents and Conditions:
Reduction: NADPH biliverdin reductase and NADPH as a cofactor.
Oxidation: Superoxide anions in a basic medium.
Major Products:
Reduction: Bilirubin IX.
Oxidation: Lactam NH deprotonated conjugated bases.
Comparación Con Compuestos Similares
Biliverdin IX: Shares structural similarities with mesobiliverdin IX but has vinyl groups instead of ethyl groups.
Bilirubin IX: The reduced form of biliverdin IX and mesobiliverdin IX, known for its antioxidant properties.
Uniqueness: Mesobiliverdin IX is unique due to its ethyl group substitutions, which confer distinct chemical properties and biological activities compared to biliverdin IX. Its ability to enhance pancreatic islet yield and function sets it apart from other bile pigments .
Propiedades
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWQQWXIGDYEY-NSQVQWHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-88-9 | |
| Record name | Mesobiliverdin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)


![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)





![1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1235827.png)

